molecular formula C12H13NO3 B2935770 1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid CAS No. 1840325-02-1

1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid

Cat. No.: B2935770
CAS No.: 1840325-02-1
M. Wt: 219.24
InChI Key: FLQRZSXOEUBGKS-UHFFFAOYSA-N
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Description

1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by its unique cyclopropane ring structure, which is substituted with a phenylacetamido group and a carboxylic acid group. It is known for its reactivity and stability, making it a valuable asset in various research and industrial applications.

Scientific Research Applications

1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:

Preparation Methods

The synthesis of 1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with phenylacetamide under specific conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives, which are reacted with phenylacetamide in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the phenylacetamido group or the carboxylic acid group is replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylacetamido group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2-phenylacetyl)amino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10(8-9-4-2-1-3-5-9)13-12(6-7-12)11(15)16/h1-5H,6-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQRZSXOEUBGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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